BenchChemオンラインストアへようこそ!

etretinate

Pharmacokinetics Retinoid Half-Life Teratogenicity Risk

Etretinate is a synthetic aromatic retinoid prodrug that undergoes first-pass metabolism to its active free-acid metabolite, acitretin. It activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs), driving induction of keratinocyte differentiation, inhibition of proliferation, and suppression of inflammatory cell infiltration in hyperproliferative skin disorders.

Molecular Formula C23H30O3
Molecular Weight 354.5 g/mol
Cat. No. B8810302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameetretinate
Molecular FormulaC23H30O3
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
InChIInChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3
InChIKeyHQMNCQVAMBCHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etretinate: Second-Generation Retinoid Prodrug for Severe Psoriasis and Keratinization Disorders


Etretinate is a synthetic aromatic retinoid prodrug that undergoes first-pass metabolism to its active free-acid metabolite, acitretin. It activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs), driving induction of keratinocyte differentiation, inhibition of proliferation, and suppression of inflammatory cell infiltration in hyperproliferative skin disorders [1]. The compound is distinguished by extreme lipophilicity, resulting in deep adipose-tissue sequestration and a terminal elimination half-life of approximately 120 days—a pharmacokinetic property that critically separates it from all other clinically used retinoids [2].

Why Etretinate Cannot Be Interchanged with Acitretin or Other Retinoids in Scientific and Industrial Use


Although etretinate and its active metabolite acitretin share the same intrinsic retinoid pharmacology, clinically decisive differences in pharmacokinetics, tissue distribution, and metabolic interconversion render them non-interchangeable. Etretinate's extreme lipophilicity drives deep adipose-tissue storage, yielding a terminal half-life of approximately 120 days versus 49–60 hours for acitretin [1]. This 60-fold difference carries profound implications for teratogenicity risk windows and post-treatment contraception requirements, which extend to 3 years for etretinate. Furthermore, acitretin can undergo retro-metabolism to etretinate in the presence of ethanol, effectively re-establishing the long-half-life risk profile even when acitretin is prescribed [1]. Compared with isotretinoin, etretinate demonstrates superior efficacy in chronic plaque psoriasis but lacks efficacy in severe acne, reflecting disease-specific receptor activation profiles that preclude simple therapeutic substitution [2].

Etretinate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Terminal Elimination Half-Life: Etretinate vs Acitretin

Etretinate exhibits a terminal elimination half-life of approximately 120 days (range 84–168 days) after chronic oral dosing, compared with acitretin's half-life of approximately 49–60 hours (mean ~2 days) [1][2]. This represents an approximately 60-fold longer half-life for the parent compound, driven by sequestration in adipose tissue.

Pharmacokinetics Retinoid Half-Life Teratogenicity Risk

PASI Score Improvement in Severe Psoriasis: Etretinate vs Acitretin Head-to-Head

In a double-blind randomized Nordic multicenter study of 168 patients with severe psoriasis, etretinate (initial 40 mg/day, mean 0.65 mg/kg/day) reduced the PASI score by 70.8% from baseline at 12 weeks, while acitretin (mean 0.54 mg/kg/day) reduced PASI by 75.8% [1]. The 5.0 percentage-point difference was not statistically significant, demonstrating comparable therapeutic efficacy. A separate German multicenter study showed >50% PSI improvement in 61.1% of etretinate-treated patients (50 mg/day) vs 53.8% of acitretin-treated patients (50 mg/day) at 8 weeks, also not statistically different [2].

Psoriasis PASI Score Randomized Controlled Trial

Adipose Tissue Sequestration: Etretinate vs Acitretin

Etretinate progressively accumulates in subcutaneous adipose tissue, reaching concentrations as high as 15,500–16,000 ng/g in treated patients, and remains detectable for several months after treatment cessation [1]. In contrast, acitretin is not stored in adipose tissue, which accounts directly for its much shorter terminal half-life of approximately 2 days vs 120 days for etretinate [2].

Tissue Distribution Adipose Tissue Drug Accumulation

CRABP Binding Affinity: Etretinate Prodrug Activation Profile vs Direct-Acting Retinoids

Etretinate binds to cellular retinoic acid-binding protein (CRABP) in a noncompetitive manner with an IC50 of 77.4 μM (rat skin) and 75.25 μM (rat testes), approximately 100- to 180-fold weaker than all-trans-retinoic acid (IC50 0.43 μM) and other direct-acting retinoids (IC50 range 0.41–2.30 μM) [1]. The free-acid metabolite acitretin binds CRABP with substantially higher affinity, confirming that etretinate's intrinsic receptor-binding activity is minimal and that its therapeutic effect depends entirely on metabolic conversion.

Retinoid Receptor Binding CRABP Prodrug Activation

Long-Term Safety Profile: 4-Year Prospective Cohort Study vs Population Controls

In a 5-year prospective cohort study of 956 psoriasis patients, long-term etretinate therapy (up to 4 years cumulative exposure) was not associated with an increased risk of cardiovascular disease, cancer, diabetes, or inflammatory bowel disease when compared with age- and population-matched control groups [1]. This provides a quantitative safety benchmark that is not available for many newer biologic therapies in equivalent long-duration studies.

Drug Safety Pharmacovigilance Long-Term Therapy

Etretinate: Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation


Pharmacokinetic Modeling of Lipophilic Drug Sequestration in Adipose Tissue

Etretinate's extreme adipose-tissue accumulation (up to 16,000 ng/g in subcutis) and 120-day terminal half-life make it an ideal model compound for studying deep-compartment pharmacokinetics and developing physiologically based pharmacokinetic (PBPK) models of retinoid distribution. This is directly supported by the tissue concentration data from Rollman & Vahlquist (1983) [1] and the comparative pharmacokinetic analysis of Wiegand & Chou (1998) [2]. Researchers requiring a retinoid with predictable and quantifiable adipose sequestration should prioritize etretinate over acitretin, which lacks this deep storage compartment.

Prodrug Activation and Retinoid Receptor Pharmacology Research

The 100- to 180-fold difference in CRABP binding affinity between etretinate (IC50 77.4 μM) and direct-acting retinoids (IC50 0.41–2.30 μM), as shown by Törmä et al. (1986) [1], establishes etretinate as a clean prodrug tool for studies requiring controlled metabolic activation. This property is valuable for in vitro/in vivo experimental designs that aim to dissect the kinetics of ester-to-acid conversion and correlate prodrug levels with receptor occupancy over time.

Long-Term Psoriasis Maintenance Therapy in Non-Fertile Populations

With PASI score reductions of 70.8% at 12 weeks, comparable to acitretin's 75.8% (difference not statistically significant) [1], etretinate remains a viable option for severe psoriasis in male patients or women not of childbearing potential, where the extended half-life does not impose a teratogenicity management burden. The 4-year safety data from Stern et al. (1995) [2] provide evidence that long-term etretinate use does not elevate the risk of cardiovascular disease, cancer, diabetes, or inflammatory bowel disease, supporting its consideration in chronic treatment protocols.

Reference Standard for Retinoid Analytical Method Development and Bioequivalence Studies

Etretinate's well-characterized pharmacokinetic profile—including its 120-day half-life, extensive protein binding (>99%), and quantifiable adipose tissue concentrations—makes it a suitable reference standard for developing and validating HPLC or LC-MS/MS assays for retinoid quantification in biological matrices [1][2]. Its distinct chromatographic properties relative to acitretin and isotretinoin facilitate method specificity testing in bioanalytical laboratories.

Quote Request

Request a Quote for etretinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.